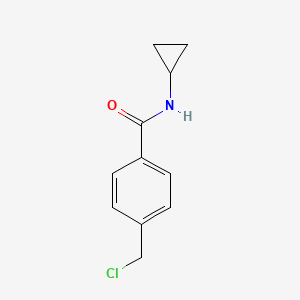

4-(Chloromethyl)-n-cyclopropylbenzamide

描述

属性

IUPAC Name |

4-(chloromethyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBZVYOTNGHXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

4-(Chloromethyl)-N-cyclopropylbenzamide has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme inhibition and protein interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the production of polymers and other industrial chemicals.

作用机制

The mechanism by which 4-(Chloromethyl)-N-cyclopropylbenzamide exerts its effects involves the interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group may enhance the binding affinity to certain receptors or enzymes, leading to biological activity.

相似化合物的比较

Structural Features

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-(Chloromethyl)-N-cyclopropylbenzamide | -ClCH2 at C4; cyclopropylamide | C11H12ClNO | 209.67 | Chloromethyl, amide, cyclopropyl |

| N-(4-Chlorophenyl)-4-nitrobenzamide | -NO2 at C4; -NH-C6H4Cl at amide | C13H9ClN2O3 | 276.68 | Nitro, amide, chloroaryl |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | -OCH3 at C2; -CH3 at C4; -NH-C6H4Cl at amide | C15H14ClNO2 | 275.73 | Methoxy, methyl, amide, chloroaryl |

| N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide | Complex substituents including chloroaryl, methoxy, and propyl groups | C27H29ClN2O3 | 464.98 | Chloroaryl, methoxy, amide, ketone |

Key Observations :

- The chloromethyl group in the target compound provides a reactive site for further functionalization, unlike the nitro or methoxy groups in analogs .

- Nitro-containing analogs (e.g., N-(4-Chlorophenyl)-4-nitrobenzamide) exhibit strong electron-withdrawing effects, which may improve thermal stability in polymers but reduce solubility .

Yield and Purity :

Physicochemical Properties

Notable Findings:

- The nitro group in N-(4-Chlorophenyl)-4-nitrobenzamide contributes to strong intermolecular hydrogen bonding (N-H···O), forming zigzag chains in the crystal lattice, which enhance thermal stability but reduce solubility .

- Methoxy-containing analogs exhibit improved solubility due to the polar OCH3 group but may suffer from lower thermal resistance .

生物活性

4-(Chloromethyl)-n-cyclopropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 873371-67-6

The compound features a chloromethyl group and a cyclopropyl moiety attached to a benzamide structure. These functional groups contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chloromethyl group can enhance lipophilicity, facilitating better membrane penetration and interaction with cellular proteins.

-

Target Interaction :

- It has been shown to interact with enzymes involved in metabolic pathways, potentially leading to modulation of these pathways.

- The cyclopropyl group may influence the compound's binding affinity and selectivity towards certain targets.

-

Biochemical Pathways :

- Initial studies suggest that this compound may affect pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies show potential antimicrobial properties, suggesting its use as an antibiotic agent.

- Anticancer Properties : Investigations into its anticancer effects have revealed promising results, particularly in inhibiting the growth of certain cancer cell lines.

- Antimalarial Activity : Related compounds within the cyclopropyl carboxamide class have demonstrated antimalarial activity against Plasmodium falciparum, indicating a potential therapeutic application for this compound as well .

Comparative Studies

A comparative analysis with similar compounds reveals that structural modifications can significantly impact biological activity:

| Compound | Structure | EC50 (µM) | Remarks |

|---|---|---|---|

| WJM280 | Cyclopropyl Carboxamide | 0.040 | Potent against P. falciparum |

| N-Methyl Cyclopropyl | N-Methyl variant | >10 | Loss of activity |

| Benzyl variant | Benzyl substitution | 0.48 | Reduced activity |

This table illustrates how the presence of the cyclopropyl group is crucial for maintaining biological efficacy, particularly in antimalarial activity.

Case Studies

Several case studies have highlighted the significance of this compound and related compounds:

- Antimalarial Screening : A study screened a library of compounds, identifying cyclopropyl carboxamides as promising candidates due to their low cytotoxicity and effective inhibition of P. falciparum growth .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that modifications to the benzamide structure could enhance anticancer activity, emphasizing the importance of structural optimization in drug design.

- Toxicity Assessments : Safety evaluations indicated that while some derivatives exhibited potent biological activity, they also required thorough toxicity assessments to ensure safety for potential therapeutic use.

常见问题

Basic Research Questions

Q. What are the optimal synthesis strategies for 4-(Chloromethyl)-N-cyclopropylbenzamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting cyclopropylamine with 4-(chloromethyl)benzoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) is a common approach . Purity validation requires multi-technique characterization:

- 1H/13C NMR : Confirm structural integrity by comparing peaks to predicted shifts (e.g., aromatic protons at ~7.3 ppm, cyclopropyl protons at ~0.5–1.5 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- HPLC : Assess purity (>95% by area under the curve).

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For instance:

- Factors : Reaction time (6–24 hrs), temperature (25–60°C), and solvent (DCM vs. THF).

- Response Variables : Yield (%) and purity (HPLC).

- Statistical Analysis : Use ANOVA to identify significant factors. Evidence suggests polar aprotic solvents (e.g., DCM) improve electrophilic reactivity of the benzoyl chloride .

Advanced Research Questions

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (e.g., chloromethyl group substitution pathways). Density Functional Theory (DFT) can predict activation energies for nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DCM vs. THF) .

- Machine Learning (ML) : Train models on PubChem data to predict byproducts (e.g., over-reduction or oxidation products) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodological Answer :

- Hypothesis Testing : If aromatic protons deviate from expected shifts, consider:

- Steric Effects : Cyclopropyl group rotation barriers altering electronic environments.

- Impurity Identification : Use 2D NMR (COSY, HSQC) to detect trace intermediates (e.g., unreacted amine or benzoyl chloride) .

- Cross-Validation : Compare experimental data with computed NMR shifts (via ACD/Labs or ChemDraw) .

Q. What strategies are effective in studying the compound’s biochemical interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to screen potential enzyme targets (e.g., bacterial acyl carrier protein synthase, suggested by structural analogs ).

- Kinetic Assays : Measure IC50 values via spectrophotometric assays (e.g., monitoring NADH depletion in enzymatic reactions) .

- Pathway Analysis : Apply transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify disrupted pathways in bacterial models .

Experimental Design & Safety

Q. How can researchers design experiments to mitigate risks associated with the chloromethyl group’s reactivity?

- Methodological Answer :

- Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds (e.g., fume hood use, PPE) .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .

- Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis .

Q. What advanced techniques elucidate the compound’s reaction mechanisms (e.g., SN1 vs. SN2 pathways)?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the chloromethyl carbon; monitor kinetic isotope effects (KIE) via MS to distinguish concerted (SN2) vs. stepwise (SN1) mechanisms .

- Time-Resolved Spectroscopy : Use stopped-flow UV-Vis to capture intermediate carbocation formation (SN1 hallmark) .

Interdisciplinary Applications

Q. How can AI-driven platforms enhance research on this compound’s applications in material science?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。